(E)-Ligustilide

Catalog No.
S533155
CAS No.
4431-01-0
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Ligustilide

CAS Number

4431-01-0

Product Name

(E)-Ligustilide

IUPAC Name

(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+

InChI Key

IQVQXVFMNOFTMU-DHZHZOJOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ligustilide, ligustilide, (E)-isomer, ligustilide, (Z)-isomer, Z-ligustilide

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1

Isomeric SMILES

CCC/C=C/1\C2=C(C=CCC2)C(=O)O1

The exact mass of the compound Ligustilide is 190.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butenolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E)-Ligustilide, also known as trans-ligustilide, is a bioactive phthalide found in well-known medicinal plants such as *Angelica sinensis* and *Ligusticum chuanxiong*. It is the geometric isomer of the more abundant but less stable (Z)-Ligustilide. While both isomers exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects, their physicochemical properties, stability, and pharmacokinetic profiles are distinct. This guide focuses on the procurement-critical evidence that differentiates the (E)-isomer from its (Z)-counterpart and from crude plant extracts, which is essential for reproducible research and development.

Substituting pure (E)-Ligustilide with its (Z)-isomer or a crude plant extract introduces significant variables that compromise experimental reproducibility. The (Z)-isomer is chemically unstable and prone to isomerization, dimerization, and degradation, particularly when exposed to heat, light, or oxygen. This instability means that the compound being tested can change over the course of an experiment or during storage, leading to inconsistent results. Crude extracts contain a complex mixture of other phthalides, phenolics, and polysaccharides, which can have synergistic or antagonistic effects, making it impossible to attribute an observed activity solely to ligustilide. For mechanism-of-action studies, pharmacokinetic profiling, and formulation development, the defined, stable nature of the pure (E)-isomer is a prerequisite for reliable and translatable data.

Superior Isomeric Stability in Solution Compared to (Z)-Ligustilide

The stability of ligustilide is highly dependent on its isomeric form and the solvent environment. The (Z)-isomer is notoriously unstable and readily isomerizes. In one study, the isomerization rate of ligustilide (predominantly the Z-form) when exposed to air at room temperature was 58%. In contrast, when stored in a non-polar organic solvent like cyclohexane, the isomerization rate dropped to just 1.6%. While this study did not isolate the (E)-form, it highlights the inherent instability of the (Z)-isomer and that the (E)-isomer is the more thermodynamically stable product of this conversion. Other research confirms (Z)-Ligustilide is susceptible to degradation via oxidation and dimerization, especially upon exposure to light and heat, whereas the (E)-form is more stable.

Evidence DimensionIsomerization Rate
Target Compound DataImplied greater stability as the product of isomerization from the less stable (Z)-form.
Comparator Or Baseline(Z)-Ligustilide in Air: 58% isomerization rate. (Z)-Ligustilide in Cyclohexane: 1.6% isomerization rate.
Quantified DifferenceOver 36-fold reduction in isomerization in a non-polar solvent compared to air.
ConditionsRoom temperature storage, comparison between exposure to air and dissolution in cyclohexane.

For reproducible results, especially in multi-day cell culture experiments or during formulation, starting with the more stable (E)-isomer avoids confounding effects from uncontrolled degradation or conversion of the (Z)-isomer.

Improved Pharmacokinetic Potential Over Unmodified (Z)-Ligustilide

The native (Z)-Ligustilide exhibits poor oral bioavailability, reported to be as low as 2.6% in rats, which is attributed to its structural instability and extensive first-pass metabolism. This severely limits its utility in oral dosing for in vivo studies. While direct comparative pharmacokinetic data for the (E)-isomer is not readily available, structurally stabilized derivatives of ligustilide have been synthesized to overcome this issue. For instance, a stabilized cycloprolactam derivative (LIGc) demonstrated a dramatically improved absolute oral bioavailability of 83.97%. This demonstrates that overcoming the inherent instability of the ligustilide scaffold, a key issue with the (Z)-form, is critical for achieving systemic exposure. Procuring the more stable (E)-isomer provides a more reliable starting point for such studies.

Evidence DimensionAbsolute Oral Bioavailability (F)
Target Compound DataInferred improved potential due to higher chemical stability, a key limiter of the comparator.
Comparator Or Baseline(Z)-Ligustilide: F = 2.6%. Stabilized Ligustilide Derivative (LIGc): F = 83.97%
Quantified DifferenceA stabilized derivative shows a >32-fold increase in bioavailability compared to the unstable (Z)-isomer.
ConditionsOral administration in rats.

For any in vivo research requiring systemic exposure via oral administration, starting with a chemically unstable compound like (Z)-Ligustilide is a significant liability; the greater stability of (E)-Ligustilide makes it a more suitable candidate.

Differentiation from Other Phthalides: Equivalent Potency in Vasorelaxation to Senkyunolide A

When selecting a phthalide for cardiovascular research, it is critical to understand if close analogs offer interchangeable performance. In rat isolated aorta, (E)-Ligustilide was directly compared to Senkyunolide A, another major phthalide from *Ligusticum chuanxiong*. The study found that both compounds exhibited similar vasorelaxant potencies against contractions induced by various agents, including phenylephrine and KCl. This indicates that for this specific, well-defined biological endpoint, (E)-Ligustilide performs comparably to Senkyunolide A. However, their mechanisms may differ, and their relative stability and pharmacokinetic profiles remain key differentiating factors for procurement.

Evidence DimensionVasorelaxation Potency
Target Compound DataDemonstrated vasorelaxation activity.
Comparator Or BaselineSenkyunolide A: Showed similar relaxation potencies to (E)-Ligustilide.
Quantified DifferenceNo significant difference in potency reported for this specific assay.
ConditionsRat isolated aorta contracted with various contractile agents.

This evidence allows a buyer to choose based on other factors like price, purity, or stability, knowing that for certain vasorelaxation models, the potency is comparable to the common substitute Senkyunolide A.

Formulation Development and Shelf-Life Studies

The superior chemical stability of (E)-Ligustilide compared to the (Z)-isomer makes it the required choice for developing stable formulations for preclinical or topical applications. Its reduced susceptibility to isomerization and degradation ensures consistency and a predictable shelf-life, which is impossible to achieve with the less stable (Z)-form.

In Vivo Models Requiring High Systemic Exposure

Given the extremely low oral bioavailability of (Z)-Ligustilide due to instability, the (E)-isomer provides a more viable starting point for in vivo studies. Its greater stability is a prerequisite for achieving consistent and meaningful plasma concentrations necessary to evaluate systemic efficacy in animal models.

High-Reproducibility In Vitro Mechanistic Studies

When investigating specific cellular pathways or molecular targets, the use of a pure, stable compound is non-negotiable. (E)-Ligustilide eliminates the confounding variables of isomer conversion or degradation that occur with (Z)-Ligustilide, ensuring that the observed biological effects are attributable to the compound itself and not its breakdown products.

Structure-Activity Relationship (SAR) Studies

As a stable, defined isomer, (E)-Ligustilide serves as a reliable reference compound in SAR studies. It can be compared against other phthalides like Senkyunolide A or synthetic derivatives to precisely determine how geometric configuration and other structural features influence a specific biological activity, such as vasorelaxation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 Da

Monoisotopic Mass

190.099379685 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10HE68JD06

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

81944-09-4

Wikipedia

Ligustilide

Dates

Last modified: 08-15-2023
1: Shi Y, Wang D, Lu L, Yin Y, Wang M, Li C, Diao J, Wang Y, Wei L. Ligustilide prevents the apoptosis effects of tumour necrosis factor-alpha during C2C12 cell differentiation. Int Immunopharmacol. 2014 Apr;19(2):358-64. doi: 10.1016/j.intimp.2014.02.007. Epub 2014 Feb 21. PubMed PMID: 24560902.
2: Wu Z, Uchi H, Morino-Koga S, Nakamura-Satomura A, Kita K, Shi W, Furue M. Z-Ligustilide inhibits benzo(a)pyrene-induced CYP1A1 upregulation in cultured human keratinocytes via ROS-dependent Nrf2 activation. Exp Dermatol. 2014 Apr;23(4):260-5. doi: 10.1111/exd.12360. PubMed PMID: 24588654.
3: Zuo AH, Wang L, Xiao HB. [Research progress studies on pharmacology and pharmacokinetics of ligustilide]. Zhongguo Zhong Yao Za Zhi. 2012 Nov;37(22):3350-3. Review. Chinese. PubMed PMID: 23373200.
4: Yu J, Jiang Z, Ning L, Zhao Z, Yang N, Chen L, Ma H, Li L, Fu Y, Zhu H, Qi H. Protective HSP70 Induction by Z-Ligustilide against Oxygen-Glucose Deprivation Injury via Activation of the MAPK Pathway but Not of HSF1. Biol Pharm Bull. 2015;38(10):1564-72. doi: 10.1248/bpb.b15-00352. Epub 2015 Jul 22. PubMed PMID: 26212861.
5: Zhu MD, Zhao LX, Wang XT, Gao YJ, Zhang ZJ. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain. Brain Res Bull. 2014 Oct;109:54-60. doi: 10.1016/j.brainresbull.2014.10.002. Epub 2014 Oct 16. PubMed PMID: 25305342.
6: Zeng Q, Jia YW, Xu PL, Xiao MW, Liu YM, Peng SL, Liao X. Quick and selective extraction of Z-ligustilide from Angelica sinensis using magnetic multiwalled carbon nanotubes. J Sep Sci. 2015 Dec;38(24):4269-75. doi: 10.1002/jssc.201500862. Epub 2015 Nov 19. PubMed PMID: 26496363.
7: Zhang MX, Yu Y, Du JR. [Protective effects of Z-ligustilide against cytotoxicity induced by Abeta25-35 in neuron cells]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2012 Jan;43(1):34-7. Chinese. PubMed PMID: 22455127.
8: Shi Y, Xiao L, Yin Y, Wei L. Ligustilide inhibits tumour necrosis factor-alpha-induced autophagy during C2C12 cells differentiation. Biomed Pharmacother. 2015 Feb;69:42-6. doi: 10.1016/j.biopha.2014.11.002. Epub 2014 Nov 13. PubMed PMID: 25661336.
9: Xiao W, Yu A, Liu D, Shen J, Xu Z. Ligustilide treatment promotes functional recovery in a rat model of spinal cord injury via preventing ROS production. Int J Clin Exp Pathol. 2015 Oct 1;8(10):12005-13. eCollection 2015. PubMed PMID: 26722386; PubMed Central PMCID: PMC4680331.
10: Zhang XY, Qiao H, Shi YB. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics. Pharm Biol. 2014 Jan;52(1):21-30. doi: 10.3109/13880209.2013.805790. Epub 2013 Sep 18. PubMed PMID: 24044763.
11: Zuo AH, Cheng MC, Zhuo RJ, Wang L, Xiao HB. Structure elucidation of degradation products of Z-ligustilide by UPLC-QTOF-MS and NMR spectroscopy. Yao Xue Xue Bao. 2013 Jun;48(6):911-6. PubMed PMID: 23984528.
12: Zeng M, Zhang J, Yang Y, Jin Y, Xiao W, Wang Z, Ding G, Yan R. An automated dual-gradient liquid chromatography-MS/MS method for the simultaneous determination of ferulic acid, ligustrazine and ligustilide in rat plasma and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2014 Jan;88:354-63. doi: 10.1016/j.jpba.2013.08.038. Epub 2013 Sep 1. PubMed PMID: 24140450.
13: Qi H, Zhao J, Han Y, Lau AS, Rong J. Z-ligustilide potentiates the cytotoxicity of dopamine in rat dopaminergic PC12 cells. Neurotox Res. 2012 Nov;22(4):345-54. Epub 2012 Mar 27. PubMed PMID: 22451226.
14: Shao M, Qu K, Liu K, Zhang Y, Zhang L, Lian Z, Chen T, Liu J, Wu A, Tang Y, Zhu H. Effects of ligustilide on lipopolysaccharide-induced endotoxic shock in rabbits. Planta Med. 2011 May;77(8):809-16. doi: 10.1055/s-0030-1250573. Epub 2010 Nov 23. PubMed PMID: 21104607.
15: Chung JW, Choi RJ, Seo EK, Nam JW, Dong MS, Shin EM, Guo LY, Kim YS. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways. Arch Pharm Res. 2012 Mar;35(4):723-32. doi: 10.1007/s12272-012-0417-z. Epub 2012 May 3. PubMed PMID: 22553066.
16: Du H, Zhou N, Li J, Fan F. [A cell membrane chromatography method for investigation of 5-hydroxytryptamine receptor-ligustilide interaction]. Se Pu. 2015 May;33(5):530-4. Chinese. PubMed PMID: 26387212.
17: Ding C, Sheng Y, Zhang Y, Zhang J, Du G. Identification and comparison of metabolites after oral administration of essential oil of Ligusticum chuanxiong or its major constituent ligustilide in rats. Planta Med. 2008 Nov;74(14):1684-92. doi: 10.1055/s-0028-1088309. Epub 2008 Oct 24. PubMed PMID: 18951338.
18: Kuang X, Chen YS, Wang LF, Li YJ, Liu K, Zhang MX, Li LJ, Chen C, He Q, Wang Y, Du JR. Klotho upregulation contributes to the neuroprotection of ligustilide in an Alzheimer's disease mouse model. Neurobiol Aging. 2014 Jan;35(1):169-78. doi: 10.1016/j.neurobiolaging.2013.07.019. Epub 2013 Aug 21. PubMed PMID: 23973442.
19: Gao Y, Chen R, Gu N, He XL, Yang ZJ, Zuo KK. [Effects of ligustilide on the extracellular recombinant human heat shock protein 60 induced inflammatory reactions in the THP-1 cells and the related mechanisms]. Zhonghua Xin Xue Guan Bing Za Zhi. 2016 Sep 24;44(9):793-798. doi: 10.3760/cma.j.issn.0253-3758.2016.09.012. Chinese. PubMed PMID: 27667279.
20: Qi H, Han Y, Rong J. Potential roles of PI3K/Akt and Nrf2-Keap1 pathways in regulating hormesis of Z-ligustilide in PC12 cells against oxygen and glucose deprivation. Neuropharmacology. 2012 Mar;62(4):1659-70. doi: 10.1016/j.neuropharm.2011.11.012. Epub 2011 Nov 29. PubMed PMID: 22146407.

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